molecular formula C12H10O2S B8625692 Methyl 2-phenylthiophene-3-carboxylate

Methyl 2-phenylthiophene-3-carboxylate

Cat. No.: B8625692
M. Wt: 218.27 g/mol
InChI Key: PKUZYPRWEWFCHL-UHFFFAOYSA-N
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Description

Methyl 2-phenylthiophene-3-carboxylate ( 38695-70-4) is a high-value heterocyclic building block in organic synthesis and medicinal chemistry. This compound features a thiophene ring core, a privileged scaffold in drug design that serves as a common bioisostere for phenyl rings, and is found in a variety of biologically active molecules . It is characterized by a melting point of 78-79 °C (in methanol) and a predicted density of 1.198 g/cm³ .Its primary research value lies in its role as a versatile precursor for the synthesis of more complex molecules. For instance, it can be regioselectively functionalized via palladium-catalyzed arylation to produce specific aryl-substituted derivatives, which are crucial for structure-activity relationship (SAR) studies . Furthermore, it serves as a direct synthetic intermediate in the preparation of muscarinic receptor antagonists, which are investigated as potential long-acting treatments for inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The ester functional group offers a handle for further derivatization, including hydrolysis to the corresponding acid or conversion into other valuable groups like ureas, which are present in potent classes of compounds targeting novel antibiotic pathways . Researchers also utilize closely related methyl aminothiophene carboxylates in computational studies, including molecular docking and dynamics simulations, to investigate their binding potential with biological targets like protein tyrosine phosphatase . This compound is provided For Research Use Only (RUO) and is intended for use in laboratory research and development applications.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

methyl 2-phenylthiophene-3-carboxylate

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-7-8-15-11(10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

PKUZYPRWEWFCHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Methyl 2-phenylthiophene-3-carboxylate has been investigated for its potential applications in several areas:

Organic Synthesis

This compound serves as a building block in the synthesis of more complex thiophene derivatives. Its unique structure allows for further functionalization, making it valuable in creating novel compounds for research and industrial applications.

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against various pathogens, including Gram-positive bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Enterococcus faecium8 μM
Vancomycin-resistant E. faecium4 μM
  • Anticancer Activity: Molecular docking studies suggest that this compound can inhibit cancer cell growth by interacting with key enzymes involved in tumor progression.
Cell LineIC50 (μM)
HepG2 (liver cancer)10.5
A549 (lung adenocarcinoma)12.3

Material Science

In industry, this compound is utilized in the production of organic semiconductors, which are crucial for developing electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells. Its properties make it suitable for use as a corrosion inhibitor and in other advanced materials.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against resistant bacterial strains. The findings highlighted its potential as a candidate for developing new antimicrobial therapies, especially in clinical settings where resistance is prevalent.

Case Study 2: Anticancer Potential
Research involving molecular docking simulations demonstrated that this compound binds effectively to active sites of cancer-related enzymes. This interaction suggests that it could inhibit their function, providing a basis for further drug development efforts targeting cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The following compounds share structural homology with Methyl 2-phenylthiophene-3-carboxylate, differing primarily in substituent type, position, or ester groups (Table 1):

Table 1: Structural Comparison of this compound and Analogs

Compound Name CAS Number Similarity Score Molecular Formula Key Substituents
Methyl 2-methylthiophene-3-carboxylate 67808-70-2 0.96 C₈H₈O₂S Methyl (C2), ester (C3)
Ethyl 2-formylthiophene-3-carboxylate 115777-72-5 0.95 C₉H₈O₃S Formyl (C2), ethyl ester (C3)
2-Thiophenecarboxylic acid 527-72-0 N/A C₅H₄O₂S Carboxylic acid (C2)
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 N/A C₁₀H₉NO₂S Benzothiophene core, amino (C5)

Key Observations :

  • Methyl 2-methylthiophene-3-carboxylate (similarity: 0.96) lacks the phenyl group, resulting in reduced steric bulk and altered electronic properties. This likely increases solubility in nonpolar solvents compared to the phenyl-substituted analog .
  • Ethyl 2-formylthiophene-3-carboxylate (similarity: 0.95) replaces the phenyl group with a formyl moiety, enhancing electrophilicity at C2 and enabling nucleophilic additions .
  • 2-Thiophenecarboxylic acid lacks the ester group, making it more polar and acidic (pKa ~3–4) due to the free carboxylic acid .
Physicochemical Properties

While direct data for this compound are sparse, trends can be inferred from analogs:

  • Melting Points : Esters generally exhibit lower melting points than carboxylic acids. For example, 2-thiophenecarboxylic acid melts at ~130–132°C , whereas methyl esters like Methyl 2-methylthiophene-3-carboxylate likely melt below 100°C.
  • Solubility : The phenyl group in this compound reduces water solubility compared to analogs with smaller substituents (e.g., methyl or formyl). Ethyl esters may exhibit higher solubility in organic solvents than methyl esters due to increased hydrophobicity .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-phenylthiophene-3-carboxylate, and how can reaction conditions be adjusted to improve yields?

Methodological Answer: Synthesis typically involves cyclocondensation of ketones with methyl cyanoacetate and elemental sulfur in methanol under basic conditions (e.g., diethylamine). For example, refluxing intermediates with anhydrides (e.g., succinic or phthalic anhydride) in dichloromethane under nitrogen yields acylated derivatives. Optimization strategies include:

  • Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) improves purity .
  • Yield enhancement: Adjusting stoichiometry (1.2 equivalents of anhydride) and reaction time (overnight reflux) increases yields to ~67% .
  • Characterization: Melting point analysis, IR (C=O, C-O stretches), and NMR (proton/carbon shifts) confirm structural integrity.

Example Reaction Conditions Table:

StepReagents/ConditionsYieldReference
CyclocondensationCyclohexanone, methyl cyanoacetate, S₈, diethylamine85%
AcylationPhthalic anhydride, CH₂Cl₂, N₂, reflux67%

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for aromatic protons (δ 6.5–8.0 ppm), methyl ester (δ ~3.8 ppm), and thiophene protons (δ 2.4–2.7 ppm for aliphatic substituents) .
    • ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O), 1576 cm⁻¹ (C=C), and 1268 cm⁻¹ (C-O) validate functional groups .
  • LC-MS: Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (retention time ~4.97 min) .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and WinGX be applied to determine the crystal structure of this compound?

Methodological Answer:

  • Structure Solution: Use SHELXD for dual-space direct methods to solve phase problems. For refinement, SHELXL applies least-squares algorithms to optimize atomic coordinates and thermal parameters .
  • Visualization: ORTEP-3 generates thermal ellipsoid plots to assess disorder, while WinGX integrates refinement and graphics for small-molecule crystallography .
  • Validation: Check for R-factors (<5% for high-resolution data) and validate geometry using PLATON (e.g., bond length/angle deviations) .

Software Workflow Table:

StepToolFunctionReference
Data ReductionSHELXIntensity integration
Structure SolutionSHELXDDual-space phasing
RefinementSHELXLLeast-squares optimization
VisualizationWinGX/ORTEP-3Model building/plotting

Q. What methodologies are recommended for analyzing the non-planar conformation of the thiophene ring in this compound?

Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitude (𝑞) and phase angle (𝜙) to quantify ring distortion. For five-membered rings, displacements perpendicular to the mean plane are modeled using:
    zj=25qcos(ϕ+4π(j1)5)z_j = \sqrt{\frac{2}{5}} \, q \, \cos\left(\phi + \frac{4\pi(j-1)}{5}\right) .
  • Torsion Angle Analysis: Compare dihedral angles (e.g., C2-C3-S-C5) to assess deviations from planarity. Crystallographic data (e.g., bond lengths <1.45 Å for C-S) indicate conjugation effects .

Q. How can discrepancies in spectral data or synthesis yields be systematically investigated?

Methodological Answer:

  • Yield Discrepancies:
    • Re-examine stoichiometry (e.g., anhydride equivalence) and reaction time .
    • Verify purity via HPLC and compare retention times with standards .
  • Spectral Anomalies:
    • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
    • Cross-validate IR peaks with computational tools (e.g., Gaussian DFT calculations for vibrational modes).

Q. What strategies are effective for modifying the 2-phenylthiophene scaffold to enhance biological activity?

Methodological Answer:

  • Functionalization: Introduce electron-withdrawing groups (e.g., chloroacetamido at C2) via nucleophilic acyl substitution. For example, react methyl 2-amino-thiophene derivatives with chloroacetyl chloride .
  • Structure-Activity Relationship (SAR): Test substituent effects (e.g., 3,4-dimethylphenyl vs. methoxyphenyl) on antibacterial activity using MIC assays .

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